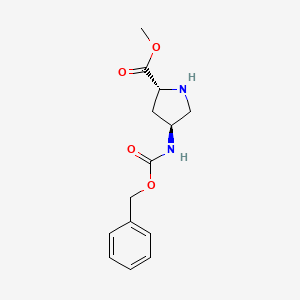

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring and a benzyloxycarbonyl group. These structural elements contribute to its reactivity and potential utility in synthetic organic chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Arginase Inhibition

Arginase is an enzyme involved in the urea cycle, converting L-arginine into L-ornithine and urea. Its inhibition has therapeutic implications in various conditions, including cancer and inflammatory diseases. The compound (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate has been studied for its potential to inhibit arginase activity.

- Mechanism of Action : The compound acts by binding to the active site of arginase, preventing the conversion of L-arginine. This inhibition can lead to increased levels of L-arginine, which is beneficial in certain pathological conditions where arginine depletion occurs.

- Case Studies : Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against human arginases (hARG-1 and hARG-2), with IC50 values indicating effective inhibition at nanomolar concentrations .

Metalloproteinase Inhibition

Metalloproteinases are enzymes that degrade extracellular matrix components, playing a role in tissue remodeling and repair. Dysregulation of these enzymes is associated with various diseases, including cancer metastasis and arthritis.

- Inhibitory Potential : this compound has shown promise as a metalloproteinase inhibitor. Compounds with similar structures have been documented to effectively inhibit metalloproteinases, suggesting that this compound may also exhibit similar properties .

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activities of this compound compared to other known inhibitors:

Mécanisme D'action

The mechanism of action of (2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,4S)-Methyl 4-aminopyrrolidine-2-carboxylate: Lacks the benzyloxycarbonyl group, leading to different reactivity and applications.

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its stability and reactivity.

Uniqueness

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate is unique due to its specific combination of a pyrrolidine ring and a benzyloxycarbonyl group. This combination imparts distinct chemical properties, making it valuable in selective synthesis and as a versatile intermediate in various chemical reactions.

Activité Biologique

(2R,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, also known by its CAS number 132606-01-0, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO4, with a molecular weight of 279.33 g/mol. The compound features a pyrrolidine ring that is substituted with a benzyloxycarbonyl group, contributing to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 132606-01-0 |

| PubChem ID | 69110896 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors allows it to potentially disrupt normal cellular functions.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes such as arginase, which plays a crucial role in the urea cycle and immune response modulation. Inhibiting arginase can enhance arginine availability in the tumor microenvironment, potentially leading to increased anti-tumor immunity .

Antitumor Activity

In vivo studies have demonstrated that compounds related to this compound exhibit antitumor properties. For instance, a prodrug derived from this compound was shown to significantly increase arginine levels in tumor models, resulting in tumor growth inhibition when combined with immune checkpoint inhibitors .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been evaluated in preclinical models. The compound demonstrated favorable absorption characteristics, although modifications were necessary to enhance oral bioavailability. Structural modifications aimed at improving transport across cell membranes have been explored .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Activity |

|---|---|---|

| This compound | 132606-01-0 | Potential arginase inhibitor |

| Proline-based arginase inhibitor | Not specified | Enhanced tumor immunity |

| Fluoroacetate | Not specified | Disruption of citric acid cycle |

Propriétés

IUPAC Name |

methyl (2R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYGFJHMKWJTTE-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.